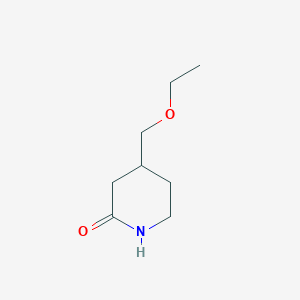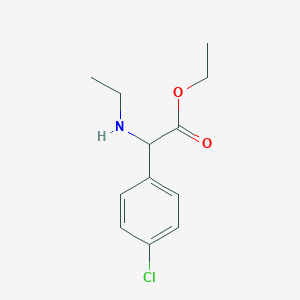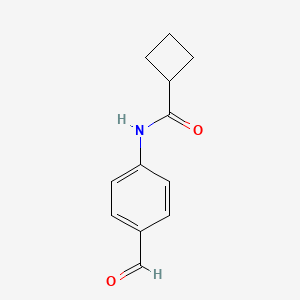
N-(4-Formylphenyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Formylphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a cyclobutanecarboxamide moiety. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formylphenyl)cyclobutanecarboxamide typically involves the reaction of 4-formylbenzoic acid with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-Formylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: 4-carboxyphenylcyclobutanecarboxamide.
Reduction: 4-hydroxyphenylcyclobutanecarboxamide.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
N-(4-Formylphenyl)cyclobutanecarboxamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-Formylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The cyclobutanecarboxamide moiety can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)cyclobutanecarboxamide: Similar structure but with a fluorine atom instead of a formyl group.
N-(4-Methylphenyl)cyclobutanecarboxamide: Contains a methyl group instead of a formyl group.
Uniqueness
N-(4-Formylphenyl)cyclobutanecarboxamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly useful in medicinal chemistry and drug development .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-(4-formylphenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C12H13NO2/c14-8-9-4-6-11(7-5-9)13-12(15)10-2-1-3-10/h4-8,10H,1-3H2,(H,13,15) |
InChI Key |
RKJHMNFAAZSUKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


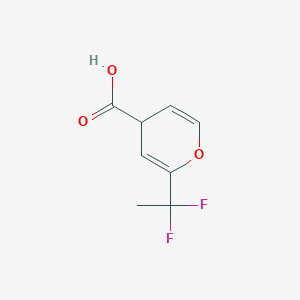

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine](/img/structure/B13217270.png)

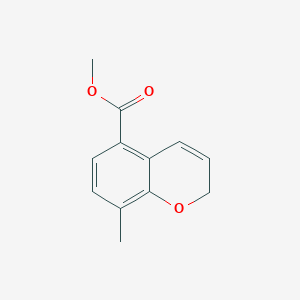
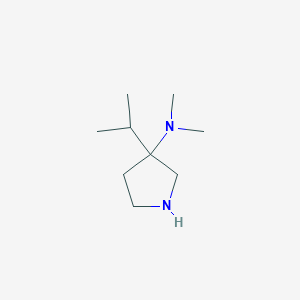

amine](/img/structure/B13217313.png)
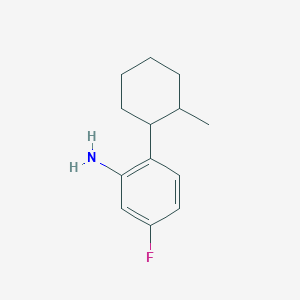
![4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13217322.png)
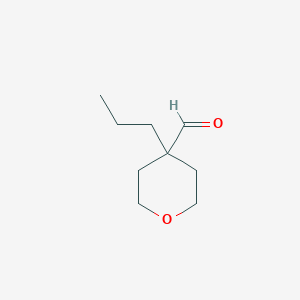
![4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13217332.png)
